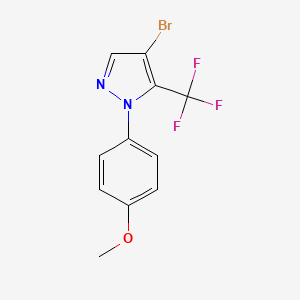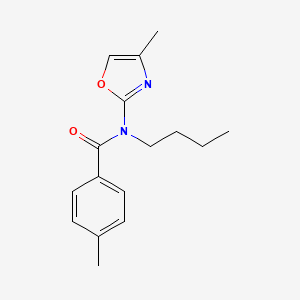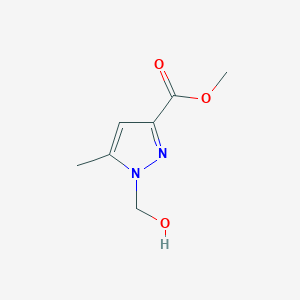
methyl 1-(hydroxymethyl)-5-methyl-1H-pyrazole-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 1-(hydroxymethyl)-5-methyl-1H-pyrazole-3-carboxylate is a heterocyclic compound that features a pyrazole ring. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and materials science. The presence of both hydroxymethyl and carboxylate functional groups makes it a versatile intermediate for further chemical modifications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of methyl 1-(hydroxymethyl)-5-methyl-1H-pyrazole-3-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-methyl-1H-pyrazole-5-carboxylic acid with formaldehyde and methanol in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate hydroxymethyl derivative, which is then esterified to yield the final product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, efficient catalysts, and solvent recovery systems to ensure high yield and purity while minimizing waste and energy consumption.
Analyse Chemischer Reaktionen
Types of Reactions: Methyl 1-(hydroxymethyl)-5-methyl-1H-pyrazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carboxylate group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Methyl 1-(carboxymethyl)-5-methyl-1H-pyrazole-3-carboxylate.
Reduction: Methyl 1-(hydroxymethyl)-5-methyl-1H-pyrazole-3-methanol.
Substitution: Methyl 1-(substituted-methyl)-5-methyl-1H-pyrazole-3-carboxylate.
Wissenschaftliche Forschungsanwendungen
Methyl 1-(hydroxymethyl)-5-methyl-1H-pyrazole-3-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of methyl 1-(hydroxymethyl)-5-methyl-1H-pyrazole-3-carboxylate depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The hydroxymethyl and carboxylate groups can form hydrogen bonds and electrostatic interactions with target molecules, influencing their biological activity.
Vergleich Mit ähnlichen Verbindungen
Methyl 1-(hydroxymethyl)-1H-pyrazole-3-carboxylate: Lacks the methyl group at the 5-position.
Methyl 1-(hydroxymethyl)-5-ethyl-1H-pyrazole-3-carboxylate: Has an ethyl group instead of a methyl group at the 5-position.
Methyl 1-(hydroxymethyl)-5-phenyl-1H-pyrazole-3-carboxylate: Contains a phenyl group at the 5-position.
Uniqueness: Methyl 1-(hydroxymethyl)-5-methyl-1H-pyrazole-3-carboxylate is unique due to the specific combination of functional groups and the position of the methyl group on the pyrazole ring. This structural arrangement can influence its reactivity and interaction with biological targets, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C7H10N2O3 |
|---|---|
Molekulargewicht |
170.17 g/mol |
IUPAC-Name |
methyl 1-(hydroxymethyl)-5-methylpyrazole-3-carboxylate |
InChI |
InChI=1S/C7H10N2O3/c1-5-3-6(7(11)12-2)8-9(5)4-10/h3,10H,4H2,1-2H3 |
InChI-Schlüssel |
RLSHNRKCBZFRJV-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=NN1CO)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{[(3S)-Oxolan-3-yl]oxy}aniline](/img/structure/B12886425.png)
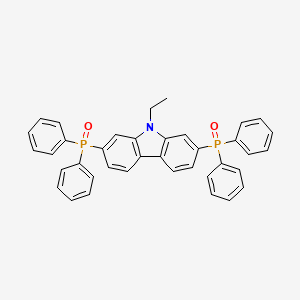



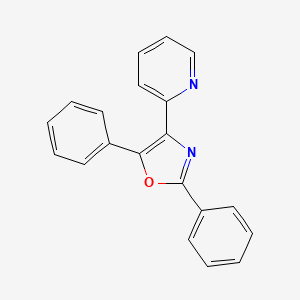


![5-(2-Fluorophenyl)-6-methyl-3,7-dihydropyrrolo[3,4-e][1,4]diazepin-2(1H)-one](/img/structure/B12886468.png)
